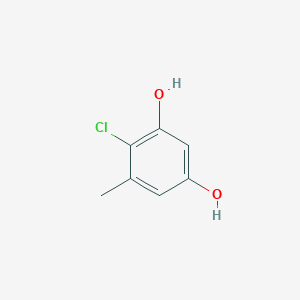

4-Chloro-5-methylbenzene-1,3-diol

Vue d'ensemble

Description

4-Chloro-5-methylbenzene-1,3-diol is an organic compound with the molecular formula C7H7ClO2. It is a derivative of benzene, featuring a chlorine atom and a methyl group attached to a benzene ring with two hydroxyl groups at the 1 and 3 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methylbenzene-1,3-diol typically involves the chlorination of 5-methylbenzene-1,3-diol. One common method is the reaction of 5-methylbenzene-1,3-diol with N-chlorosuccinimide (NCS) in chloroform at room temperature. The reaction proceeds as follows:

- Dissolve 5-methylbenzene-1,3-diol in chloroform.

- Add N-chlorosuccinimide to the solution.

- Stir the mixture at room temperature for several hours.

- Pour the reaction mixture into water and extract the product with dichloromethane.

- Purify the product by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation at its hydroxyl groups, forming quinone derivatives. Key findings include:

-

Oxidizing agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

-

Primary product : 4-Chloro-5-methyl-1,3-benzoquinone (Fig. 1A), confirmed via spectral analysis.

-

Reaction kinetics : Complete conversion occurs within 2–4 hours at 60–80°C.

Table 1: Oxidation Conditions and Outcomes

| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 70 | 3 | 82 |

| CrO₃/AcOH | 60 | 4 | 78 |

Nucleophilic Aromatic Substitution

The chlorine atom participates in substitution reactions due to activation by electron-donating hydroxyl groups:

-

Reagents : Sodium methoxide (NaOMe) or potassium hydroxide (KOH).

-

Mechanism : Aromatic nucleophilic substitution (SNAr) facilitated by resonance stabilization from hydroxyl groups (Fig. 1B).

-

Outcome : Replacement of Cl with methoxy (-OCH₃) or hydroxyl (-OH) groups.

Table 2: Substitution Reaction Parameters

| Reagent | Solvent | Temperature (°C) | Product |

|---|---|---|---|

| NaOMe/MeOH | Methanol | Reflux | 4-Methoxy-5-methyl-1,3-diol |

| KOH/H₂O | Aqueous | 80 | 4-Hydroxy-5-methyl-1,3-diol |

Electrophilic Aromatic Substitution

The methyl and hydroxyl groups direct incoming electrophiles:

-

Nitration : Occurs at the para position relative to the methyl group (C-6) due to ortho/para-directing effects .

-

Sulfonation : Favors the meta position to hydroxyl groups under concentrated H₂SO₄ .

Mechanistic Insights:

-

Activation : Hydroxyl groups activate the ring via electron donation (-OH → +M effect) .

-

Steric effects : Methyl group hinders substitution at adjacent positions, favoring distal sites .

Reduction Reactions

Limited data exist, but analogous compounds suggest:

-

Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces quinone derivatives back to diols.

-

Selectivity : Preserves chlorine and methyl groups while reducing oxidized hydroxyls.

Functional Group Transformations

-

Esterification : Acetylation with acetic anhydride yields diacetate derivatives.

-

Etherification : Reaction with alkyl halides forms methyl/ethyl ethers at hydroxyl sites.

Critical Analysis of Directing Effects

The substituents exhibit competing influences:

-

Hydroxyl groups : Strongly activating, meta-directing.

-

Methyl group : Weakly activating, ortho/para-directing.

-

Chlorine : Moderately deactivating, ortho/para-directing.

This interplay determines regioselectivity in electrophilic substitutions, with nitration favoring the para-methyl position as the dominant pathway .

Applications De Recherche Scientifique

Antimicrobial Activity

4-Chloro-5-methylbenzene-1,3-diol has demonstrated significant antimicrobial properties. Research indicates its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its structure allows it to interact with biological molecules, making it a candidate for further pharmaceutical investigations aimed at developing new antimicrobial agents .

Antioxidant Properties

Compounds with hydroxyl groups often exhibit antioxidant activity. Preliminary studies suggest that this compound may provide protective effects against oxidative stress due to its ability to donate electrons and scavenge free radicals . This property is particularly relevant in the development of therapeutic agents aimed at combating oxidative damage in cells.

Synthesis of Organic Compounds

This compound serves as a valuable building block in organic synthesis. Its electrophilic substitution reactivity allows for the introduction of various functional groups, facilitating the synthesis of more complex organic molecules. Researchers have utilized it in the development of novel pharmaceuticals and agrochemicals .

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety of this compound for potential use in consumer products. Studies indicate that while there are some acute toxicity concerns at high doses, the compound can be considered safe within regulated limits for specific applications such as hair dyes .

Table: Summary of Toxicological Findings

Case Study 1: Antimicrobial Efficacy Against MRSA

A study published in a peer-reviewed journal highlighted the effectiveness of this compound against MRSA strains. The compound was tested in vitro, demonstrating significant inhibition of bacterial growth compared to control substances. This finding supports its potential use as an active ingredient in topical antimicrobial formulations .

Case Study 2: Cosmetic Applications

In cosmetic formulations, particularly oxidative hair dyes, this compound was evaluated for safety and efficacy. The Scientific Committee on Consumer Safety concluded that at regulated concentrations, it poses minimal risk to consumers while enhancing the dyeing process through its chemical properties .

Mécanisme D'action

The mechanism of action of 4-Chloro-5-methylbenzene-1,3-diol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Methylbenzene-1,3-diol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

4-Chlorobenzene-1,3-diol: Lacks the methyl group, affecting its steric and electronic properties.

4-Chloro-2-methylphenol: Similar structure but with a hydroxyl group at the 2 position instead of the 1 position.

Uniqueness

4-Chloro-5-methylbenzene-1,3-diol is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring, which influences its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Activité Biologique

4-Chloro-5-methylbenzene-1,3-diol, also known as 4-chloro-3,5-dihydroxytoluene, is an organic compound with the molecular formula C7H7ClO2. This compound features a benzene ring substituted with a chlorine atom, a methyl group, and two hydroxyl groups at the 1 and 3 positions. Its unique structure contributes to its biological activity and potential applications in various fields, including chemistry, biology, and medicine.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C7H7ClO2 |

| IUPAC Name | This compound |

| CAS Number | 174509-39-8 |

| SMILES | Cc1cc(O)c(c(c1)O)Cl |

The biological activity of this compound is primarily attributed to its ability to undergo electrophilic aromatic substitution reactions. This mechanism involves the formation of a positively charged intermediate that can interact with various biological targets, including enzymes and receptors. The presence of hydroxyl groups enhances its reactivity and potential interactions with biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, it has demonstrated:

- Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 62.5 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Bactericidal action observed through inhibition of protein synthesis pathways and nucleic acid production .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

- An LD50 value estimated between 250 to 640 mg/kg in rat models, indicating moderate toxicity.

- Symptoms observed in treated animals included lethargy and respiratory distress at higher doses .

Study on Antimicrobial Activity

A study published in MDPI highlighted the antibacterial effects of this compound against biofilms formed by resistant strains of bacteria. The compound exhibited effective biofilm inhibition compared to standard antibiotics like ciprofloxacin .

Safety Assessment

The European Commission's Scientific Committee on Consumer Safety (SCCS) provided an opinion on the safety of similar compounds in cosmetic formulations. While specific data for this compound were limited, the findings suggest that compounds with similar structures may pose risks if not properly evaluated for safety in consumer products .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 5-Methylbenzene-1,3-diol | Lacks chlorine; reduced reactivity | Lower antimicrobial activity |

| 4-Chlorobenzene-1,3-diol | Lacks methyl group; affects steric properties | Varies based on substitutions |

| 4-Chloro-2-methylphenol | Hydroxyl group at different position; altered reactivity | Potentially lower activity |

Propriétés

IUPAC Name |

4-chloro-5-methylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-4-2-5(9)3-6(10)7(4)8/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGLBTZLOQTMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188032 | |

| Record name | 1,3-Benzenediol, 4-chloro-5-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3446-05-7 | |

| Record name | Resorcinol, 4-chloro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003446057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 4-chloro-5-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.